molecular formula C13H18N2O4 B1677579 Musk tibetene CAS No. 145-39-1

Musk tibetene

Cat. No. B1677579
CAS RN: 145-39-1
M. Wt: 266.29 g/mol
InChI Key: MINYPECWDZURGR-UHFFFAOYSA-N
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Description

Musk Tibetene is a synthetic musk compound widely used as an additive in personal care and household products . It is used as a fragrance and fixative in after-shave lotions and perfumes .


Synthesis Analysis

This compound can be efficiently synthesized from 1, 2, 3-trimethylbenzene. The process involves a Friedel-Crafts alkylation reaction to generate 5-tertbutyl-1, 2, 3-trimethylbenzene, which then reacts with nitric acid under the catalysis of Lewis acid to generate this compound .


Molecular Structure Analysis

The molecular formula of this compound is C13H18N2O4 . Structural models of OR5AN1 and OR1A1, human receptors that respond to musk compounds, were validated through direct comparisons with activation profiles from site-directed mutagenesis experiments and analysis of binding energies for 35 musk-related odorants .


Chemical Reactions Analysis

This compound is photodegradable in water or acetonitrile/water mixtures with half-life reaction times close to 20 minutes . The photoproducts formed were identified by GC-MS and NMR data .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 266.29 g/mol . It is photolabile in acetonitrile and acetonitrile/water 1/1, while it is slowly degraded when suspended in water .

Scientific Research Applications

Environmental Fate and Degradation

Musk tibetene, a synthetic musk compound, has been studied for its photochemical behavior in aqueous solutions or acetonitrile/water mixtures. These studies aim to assess its environmental fate by investigating the photodegradation under UV and solar light. The research found that this compound undergoes photodegradation, producing three main photoproducts. This suggests that this compound's environmental impact, especially in aquatic ecosystems, requires attention due to its photoproducts' persistence under light irradiation. Understanding the photodegradation pathways of this compound is crucial for assessing its environmental impact and the potential intake of these xenobiotic molecules into the food chain of aquatic organisms (Canterino, Marotta, Temussi, & Zarrelli, 2008).

Analytical Methodologies for Detection

Advanced analytical methodologies have been developed for the detection of synthetic musks, including this compound, in various matrices. For instance, a methodology involving supported liquid extraction (SLE) and solid phase extraction (SPE) followed by GC-MS/MS has been established for determining this compound and other synthetic musks in cream. This study highlights the importance of accurate detection methods for assessing the presence and concentration of synthetic musks in consumer products, contributing to safety evaluations and regulatory compliance (Dong, Tang, Chen, Xu, & Li, 2014).

Environmental and Health Concerns

Research has raised concerns about the presence of synthetic musk compounds, including this compound, in the environment and their potential health impacts. For example, studies have investigated the occurrence of synthetic musk compounds in surface and wastewater in Korea, underscoring the widespread presence of these compounds in the environment and their potential to affect ecosystem health and human exposure (Lee, Lee, Heo, & Lee, 2011).

Mechanism of Action

Musk Tibetene activates human receptors OR5AN1 and OR1A1. OR5AN1 responds at nanomolar concentrations to musk ketone and robustly to macrocyclic sulfoxides and fluorine-substituted macrocyclic ketones; OR1A1 responds only to nitromusks .

Safety and Hazards

Musk Tibetene is highly flammable and may be fatal if swallowed and enters airways. It causes skin irritation and may cause drowsiness or dizziness. It is very toxic to aquatic life with long-lasting effects .

Future Directions

The environmental impact of Musk Tibetene on the aquatic ecosystem should be assessed with great attention focused on the major photoproduct, which is proved to be more persistent than the parent compound under light irradiation .

properties

IUPAC Name

1-tert-butyl-3,4,5-trimethyl-2,6-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-7-8(2)11(14(16)17)10(13(4,5)6)12(9(7)3)15(18)19/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINYPECWDZURGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044582
Record name 1-tert-Butyl-3,4,5-trimethyl-2,6-dinitrobenzene
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Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

145-39-1
Record name Musk tibetene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145-39-1
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Record name Musk tibetine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Musk tibetene
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Record name Benzene, 1-(1,1-dimethylethyl)-3,4,5-trimethyl-2,6-dinitro-
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Record name 1-tert-Butyl-3,4,5-trimethyl-2,6-dinitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl-3,4,5-trimethyl-2,6-dinitrobenzene
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Record name 1-TERT-BUTYL-2,6-DINITRO-3,4,5-TRIMETHYLBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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